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Introduction

Alpha spectrometry is a high-resolution analytical technique for the quantification of alpha-
emitting radionuclides. A critical prerequisite for accurate and precise measurements is the
preparation of a thin, uniform, and pure sample source, free from interfering matrix components
and other radionuclides.[1] This application note provides detailed protocols for the separation
and purification of uranium, plutonium, and thorium from various sample matrices using liquid-
liquid extraction with Triisooctylamine (TIOA).

Triisooctylamine is a tertiary amine that acts as a liquid anion exchanger. In acidic media, the
amine nitrogen is protonated, forming an amine salt that can then exchange its anion with
anionic complexes of metals. The selectivity of the extraction depends on the stability of the
metal complexes formed in the aqueous phase and their affinity for the amine salt in the
organic phase. This makes TIOA a versatile and effective extractant for the separation of
actinides.

Core Principles of Trilsooctylamine Extraction

The extraction of actinides with TIOA is based on an anion exchange mechanism. The general
process can be described in three main stages:
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o Complex Formation: In a specific acidic medium (e.g., nitric, hydrochloric, or sulfuric acid),

the actinide of interest forms anionic complexes. For instance, in a chloride system, uranium

can form species like [UO2Cla]2~.

o Extraction: The protonated TIOA in an organic solvent (e.g., xylene, toluene) extracts the

anionic actinide complex into the organic phase.

o Stripping (Back-Extraction): The actinide is transferred back to an aqueous phase by

changing the chemical conditions to break the anionic complex, for example, by using a

different acid or a complexing agent.

Data Presentation: Performance of TIOA Extraction

The efficiency of the TIOA extraction process is influenced by several factors, including the type

and concentration of the acid, the concentration of TIOA, and the presence of competing ions.

The following tables summarize key performance data for the extraction of selected actinides.

. TIOA . Average
Sample Acid Organic Referenc
Analyte . . Concentr Recovery
Matrix Medium . Solvent
ation (%)
_ ~ H2S0a/ Not
Uranium Water, Soll - Xylene >80% [2]
HCI Specified
) Environme Not 81% (using
Plutonium 4M HNOs -~ Xylene [3]
ntal Specified TNOA)
o Environme Not 59% (using
Americium 4M HNOs - Xylene [3]
ntal Specified TNOA)

Note: Data for Plutonium and Americium are based on studies using Tri-n-octylamine (TNOA),

a chemically similar tertiary amine. The performance of TIOA is expected to be comparable.

Experimental Protocols

The following are detailed protocols for the separation of Uranium, Plutonium, and Thorium

using TIOA for subsequent alpha spectrometry analysis.

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.researchgate.net/publication/257611687_Novel_method_for_determination_of_uranium_isotopes_in_environmental_samples_by_liquid-liquid_extraction_with_triisooctylamine_in_sulfuric_and_hydrochloric_acid_media
https://pubmed.ncbi.nlm.nih.gov/18964360/
https://pubmed.ncbi.nlm.nih.gov/18964360/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Protocol 1: Determination of Uranium Isotopes in
Environmental Samples

This protocol is adapted from the method described for the analysis of uranium in water and
soil samples.[2]

1. Sample Preparation:

o Water Samples: Acidify the water sample to pH 2 with nitric acid. If necessary, pre-
concentrate the uranium by co-precipitation with iron (Ill) hydroxide.

e Soil/Sediment Samples: Digest the dried and homogenized sample using a suitable acid
digestion method (e.g., multi-acid digestion with HNOs, HF, and HCIOa). After digestion,
evaporate the sample to near dryness and redissolve the residue in a sulfuric or hydrochloric
acid medium.

2. Uranium Extraction: a. Adjust the acidity of the sample solution to the optimal conditions for
uranium extraction with TIOA in the chosen acid medium (sulfuric or hydrochloric acid). b.
Prepare a 10% (v/v) solution of Triisooctylamine in a suitable organic solvent such as xylene.
c. In a separatory funnel, mix the aqueous sample solution with the TIOA-xylene solution in a
1:1 volume ratio. d. Shake vigorously for 5-10 minutes to ensure complete phase mixing and
extraction of the uranium complex. e. Allow the phases to separate completely. f. Drain the
aqueous (lower) phase and collect the organic phase containing the extracted uranium.

3. Stripping of Uranium: a. To the organic phase in the separatory funnel, add an equal volume
of a suitable stripping solution (e.g., dilute nitric acid or a solution containing a strong
complexing agent for uranium). b. Shake for 5-10 minutes to transfer the uranium back into the
aqueous phase. c. Allow the phases to separate and collect the aqueous phase. d. Repeat the
stripping step to ensure complete recovery of uranium.

4. Source Preparation for Alpha Spectrometry: a. Evaporate the combined aqueous strip
solutions to a small volume. b. Prepare a thin-layer source for alpha spectrometry using either
electrodeposition or micro-precipitation (e.g., with neodymium fluoride) onto a polished metal
planchet.[1]

Protocol 2: Sequential Determination of Plutonium and
Americium
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This protocol is based on a method using tri-n-octylamine (TNOA) and is adaptable for TIOA.[3]

1. Sample Preparation and Co-precipitation: a. Leach the sample with nitric acid and hydrogen
peroxide. b. Co-precipitate plutonium and americium with ferric hydroxide and calcium oxalate.
c. Incinerate the calcium oxalate precipitate at 450°C and dissolve the resulting ash in 4M nitric
acid.

2. Plutonium Extraction: a. Prepare a solution of TIOA in xylene. b. Extract plutonium from the
4M nitric acid solution by shaking with the TIOA/xylene solution in a separatory funnel. c.
Separate the organic phase containing the plutonium.

3. Plutonium Stripping: a. Strip the plutonium from the organic phase using a solution of
ammonium iodide in hydrochloric acid. This reduces Pu(I1V) to Pu(lll), which is not strongly
retained by the amine.

4. Americium Separation from the Aqueous Raffinate: a. The initial aqueous phase after
plutonium extraction contains americium. b. Extract americium using a different extraction
system, such as thenoyltrifluoroacetone (TTA) in xylene at pH 4. c. Strip the americium from
the TTA-xylene phase with 1M nitric acid.

5. Final Purification and Source Preparation: a. Further purify the separated plutonium and
americium fractions if necessary using ion exchange chromatography. b. Prepare separate
alpha spectrometry sources for the plutonium and americium fractions by electrodeposition.

Protocol 3: Determination of Thorium Isotopes

This protocol is a generalized procedure based on the known chemistry of thorium extraction
with tertiary amines.

1. Sample Preparation: a. Digest the sample using a suitable method to bring the thorium into a
nitric acid solution. b. Adjust the nitric acid concentration to approximately 4-6 M to form the
hexanitrato-thorium(lV) complex, [Th(NO3)e]?~.

2. Thorium Extraction: a. Prepare a solution of TIOA in a suitable organic solvent (e.g., xylene).
b. Extract the thorium into the organic phase by vigorous shaking in a separatory funnel. c.
Separate the organic phase.
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3. Thorium Stripping: a. Strip the thorium from the organic phase using a dilute acid solution
(e.g., 0.1 M HCI or HNOs). The lower anion concentration shifts the equilibrium, causing the
thorium to move back into the aqueous phase.

4. Source Preparation: a. Evaporate the aqueous strip solution. b. Prepare an alpha
spectrometry source by electrodeposition or micro-precipitation.

Visualizations
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Caption: Workflow for actinide separation using TIOA.
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Caption: TIOA actinide extraction and stripping mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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